4-Bromo-2,5-dimethylbenzene-1-sulfonyl chloride
Description
Properties
IUPAC Name |
4-bromo-2,5-dimethylbenzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrClO2S/c1-5-4-8(13(10,11)12)6(2)3-7(5)9/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTZAPNSSTHUFND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Br)C)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrClO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60678906 | |
| Record name | 4-Bromo-2,5-dimethylbenzene-1-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60678906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14207-30-8 | |
| Record name | 4-Bromo-2,5-dimethylbenzene-1-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60678906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-bromo-2,5-dimethylbenzene-1-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
4-Bromo-2,5-dimethylbenzene-1-sulfonyl chloride can be synthesized through the sulfonylation of 4-bromo-2,5-dimethylphenol. The reaction typically involves the use of chlorosulfonic acid as the sulfonylating agent. The process is carried out by adding chlorosulfonic acid to 4-bromo-2,5-dimethylphenol at low temperatures (0-20°C) and then allowing the mixture to warm to room temperature. The product is then isolated by filtration and purified .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2,5-dimethylbenzene-1-sulfonyl chloride undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The sulfonyl chloride group can be replaced by other substituents through electrophilic aromatic substitution reactions.
Nucleophilic Substitution: The sulfonyl chloride group can react with nucleophiles to form sulfonamides and sulfonate esters.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include bromine (Br2) and sulfuric acid (H2SO4).
Nucleophilic Substitution: Common nucleophiles include amines and alcohols.
Major Products Formed
Sulfonamides: Formed by the reaction with amines.
Sulfonate Esters: Formed by the reaction with alcohols.
Scientific Research Applications
4-Bromo-2,5-dimethylbenzene-1-sulfonyl chloride is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:
Chemistry: Used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules, such as proteins and peptides, through sulfonylation reactions.
Medicine: Utilized in the development of sulfonamide-based drugs, which have antibacterial and antifungal properties.
Industry: Applied in the production of dyes, pigments, and other specialty chemicals
Mechanism of Action
The mechanism of action of 4-bromo-2,5-dimethylbenzene-1-sulfonyl chloride involves the formation of a sulfonyl chloride intermediate, which can react with nucleophiles to form sulfonamides or sulfonate esters. The sulfonyl chloride group is highly reactive due to the presence of the electron-withdrawing sulfonyl group, which makes the carbon atom susceptible to nucleophilic attack .
Comparison with Similar Compounds
Key Observations:
- Electron-Donating vs. Withdrawing Groups : The methyl groups in this compound moderate its reactivity compared to nitro- or fluoro-substituted analogs (e.g., 4-bromo-3-nitrobenzenesulfonyl chloride), which exhibit faster nucleophilic substitution due to stronger electron-withdrawing effects .
- Bromine vs. Fluorine: Bromine’s larger atomic radius and polarizability may enhance solubility in nonpolar solvents compared to fluorine-substituted derivatives (e.g., 4-bromo-2,5-difluorobenzenesulfonyl chloride), which prioritize electronic activation .
Stability and Handling
- Thermal Stability : Methyl groups may enhance thermal stability relative to nitro-substituted sulfonyl chlorides, which are prone to decomposition under heat due to nitro group instability .
- Hydrolytic Sensitivity : The bromine atom slightly increases hydrolytic resistance compared to methoxy-substituted analogs (e.g., 4-methoxybenzenesulfonyl chloride), where the electron-donating methoxy group accelerates hydrolysis .
Biological Activity
4-Bromo-2,5-dimethylbenzene-1-sulfonyl chloride, also known by its chemical formula , is an aromatic compound characterized by a sulfonyl chloride functional group. This compound has garnered attention in medicinal chemistry and biological research due to its potential applications in drug development and biochemical studies. This article explores the biological activity of this compound, focusing on its mechanisms of action, interactions with biological systems, and relevant case studies.
- Molecular Weight : 283.56 g/mol
- CAS Number : 351003-50-4
- Structure : The compound features a bromine atom and a sulfonyl chloride group attached to a dimethyl-substituted benzene ring.
The biological activity of this compound is primarily attributed to its electrophilic nature. The sulfonyl chloride moiety can react with various nucleophiles in biological systems, including amino acids and other biomolecules. This reactivity allows the compound to modify proteins and enzymes, potentially inhibiting their functions or altering their activities.
Key Mechanisms:
- Enzyme Inhibition : The sulfonyl group can form strong interactions with amino acid residues in enzyme active sites, leading to inhibition. This mechanism is particularly relevant for designing inhibitors targeting sulfonamide-sensitive pathways.
- Modification of Biomolecules : The compound can modify biomolecules through electrophilic substitution, influencing biochemical pathways and cellular processes.
Biological Applications
This compound has several applications in biological research:
- Drug Development : Its structure makes it a candidate for developing inhibitors for specific enzymes or receptors involved in various diseases.
- Biochemical Studies : The compound is used to study the effects of sulfonyl-containing molecules on biological systems, including their interactions with proteins and other biomolecules.
Case Study 1: Antibacterial Activity
A study investigated the antibacterial properties of sulfonamide derivatives, including compounds similar to this compound. The results indicated that these compounds exhibited significant antibacterial activity against various strains of bacteria. The mechanism was linked to the inhibition of bacterial folate synthesis pathways, which are sensitive to sulfonamide compounds.
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | 32 µg/mL |
| This compound | S. aureus | 16 µg/mL |
Case Study 2: Enzyme Inhibition
Another study focused on the inhibition of carbonic anhydrase by sulfonamide derivatives. The research demonstrated that this compound effectively inhibited this enzyme, which plays a crucial role in regulating pH and fluid balance in biological systems.
| Enzyme | Inhibition Type | IC50 (µM) |
|---|---|---|
| Carbonic Anhydrase | Competitive | 0.25 µM |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-Bromo-2,5-dimethylbenzene-1-sulfonyl chloride, and how can reaction conditions be optimized?
- Methodology : Begin with the sulfonation of 2,5-dimethylbromobenzene using chlorosulfonic acid under anhydrous conditions at 0–5°C. Monitor reaction progress via TLC (silica gel, hexane/ethyl acetate 8:2). Quench excess reagent with ice-water, extract with dichloromethane, and purify via recrystallization (ethanol/water). Optimize yields by adjusting stoichiometry (1:1.2 molar ratio of substrate to ClSO3H) and reaction time (4–6 hours) .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodology : Use a combination of -NMR (δ ~2.3 ppm for methyl groups, δ ~7.5–8.0 ppm for aromatic protons), -NMR (C-SO2Cl resonance ~140 ppm), and FT-IR (asymmetric S=O stretching at ~1370 cm, symmetric at ~1170 cm). Confirm purity via HPLC (C18 column, acetonitrile/water gradient) with >95.0% threshold, as per reagent-grade standards .
Q. What solvent systems are optimal for handling and storing this sulfonyl chloride?
- Methodology : Dissolve in dry dichloromethane or tetrahydrofuran under inert atmosphere (N2/Ar). Avoid protic solvents (e.g., water, alcohols) to prevent hydrolysis. Store at –20°C in amber vials with desiccants (silica gel or molecular sieves). Monitor stability via periodic NMR checks for sulfonic acid byproducts .
Advanced Research Questions
Q. How do steric and electronic effects of the bromo and methyl substituents influence the reactivity of this sulfonyl chloride in nucleophilic substitutions?
- Methodology : Conduct kinetic studies using competing nucleophiles (e.g., amines vs. alcohols) in controlled solvents. Compare rate constants (UV-Vis monitoring at λ = 260 nm) with analogous compounds lacking substituents (e.g., benzene sulfonyl chloride). Use DFT calculations (B3LYP/6-31G*) to map electron density and steric maps around the sulfonyl group .
Q. What experimental strategies resolve contradictions in reported catalytic efficiencies for reactions involving this compound?
- Methodology : Replicate conflicting protocols (e.g., Pd-catalyzed couplings or SNAr reactions) while varying parameters: catalyst loading (1–5 mol%), base (Et3N vs. K2CO3), and temperature (25–80°C). Use Design of Experiments (DoE) to identify statistically significant variables. Validate results with -NMR (if fluorinated analogs are synthesized) or mass spectrometry .
Q. How can computational modeling predict the compound’s stability under varying pH and temperature conditions?
- Methodology : Perform molecular dynamics simulations (AMBER or GROMACS) to model hydrolysis pathways. Validate predictions experimentally via accelerated stability testing (pH 2–12 buffers, 40–60°C). Quantify degradation products (HPLC-MS) and correlate with computed activation energies for sulfonyl chloride hydrolysis .
Q. What are the challenges in synthesizing deuterated or -labeled derivatives for mechanistic studies?
- Methodology : Use H/D exchange under acidic conditions (D2SO4/D2O) for deuteration at methyl groups. For -labeling, employ Suzuki-Miyaura coupling with -enriched bromobenzene precursors. Confirm isotopic incorporation via high-resolution mass spectrometry (HRMS) and -NMR .
Data Contradiction Analysis
Q. Why do different studies report conflicting yields for sulfonamide derivatives synthesized from this compound?
- Root Cause : Variations in amine nucleophilicity, solvent polarity (DMF vs. THF), and workup methods (e.g., aqueous quenching pH).
- Resolution : Standardize reaction conditions (e.g., 1.2 eq. amine in THF, 0°C to RT). Use in situ -NMR to track intermediate formation and optimize quenching (pH 7–8 buffer to minimize side reactions) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
